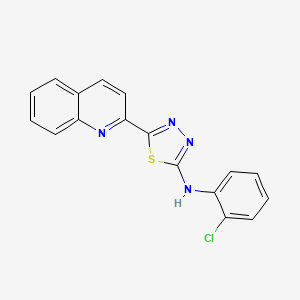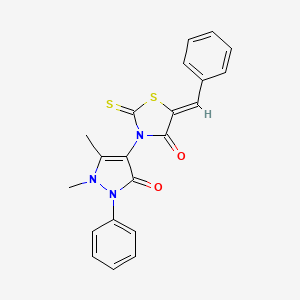![molecular formula C20H13ClN4O4 B10880182 2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B10880182.png)
2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE typically involves the following steps:
Formation of Benzotriazole Derivative: The benzotriazole moiety is synthesized through the reaction of o-phenylenediamine with nitrous acid.
Coupling Reaction: The benzotriazole derivative is then coupled with a suitable phenyl ethanone derivative under specific reaction conditions, such as the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amino derivative.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It can be incorporated into polymers or coatings to enhance their properties.
Biology
Biological Probes: The compound may be used as a probe to study biological processes.
Drug Development: It can serve as a lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its biological activity.
Industry
UV Stabilizers: Benzotriazole derivatives are known for their ability to absorb UV light, making them useful in the production of UV stabilizers for plastics and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-PHENYLETHANONE: Lacks the chloro and nitro substituents.
2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-(4-METHOXYPHENYL)ETHANONE: Contains a methoxy group instead of the chloro and nitro groups.
Uniqueness
The presence of the chloro and nitro groups in 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-1-ETHANONE imparts unique chemical and biological properties, such as increased reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C20H13ClN4O4 |
|---|---|
Peso molecular |
408.8 g/mol |
Nombre IUPAC |
2-(benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone |
InChI |
InChI=1S/C20H13ClN4O4/c21-15-4-3-7-18(25(27)28)20(15)29-14-10-8-13(9-11-14)19(26)12-24-17-6-2-1-5-16(17)22-23-24/h1-11H,12H2 |
Clave InChI |
MQGWDWRVTZVUDK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)OC4=C(C=CC=C4Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10880101.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10880115.png)

![2-{[6-amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10880130.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880139.png)
![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)
![6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10880147.png)
![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)
![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)


![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10880172.png)
